molecular formula C18H20N2O3S B2457459 N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide CAS No. 941931-87-9

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide

Cat. No. B2457459
CAS RN: 941931-87-9
M. Wt: 344.43
InChI Key: GQKGXDOHPXOPON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. They have sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and they are used in the synthesis of valuable organic combinations .


Synthesis Analysis

Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom .


Chemical Reactions Analysis

Thiazolidine derivatives are used as vehicles in the synthesis of valuable organic combinations .

Mechanism of Action

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide inhibits GSK-3β by binding to the ATP-binding site of the enzyme and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways that are regulated by GSK-3β, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the NF-κB pathway. This compound has also been shown to inhibit other proteins and enzymes, including CDK5, PKB, and PKC, by binding to their ATP-binding sites and preventing their phosphorylation.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the protein or enzyme that it inhibits. For example, this compound has been shown to inhibit the proliferation of cancer cells by inhibiting GSK-3β and other proteins that are involved in cell cycle regulation. This compound has also been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway. In addition, this compound has been shown to have neuroprotective effects by inhibiting CDK5 and other proteins that are involved in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide is its potency and selectivity for GSK-3β and other proteins and enzymes. This makes it a valuable tool for studying the biological functions of these proteins and enzymes in vitro and in vivo. However, one of the limitations of this compound is its potential toxicity and off-target effects, which can affect the interpretation of experimental results.

Future Directions

There are many potential future directions for the use of N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide in scientific research. One area of interest is the development of novel this compound analogs that have improved potency, selectivity, and safety profiles. Another area of interest is the application of this compound in the development of new therapies for various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. Finally, this compound can be used to study the interactions between GSK-3β and other proteins and enzymes, which can provide insights into the complex signaling pathways that are involved in many cellular processes.

Synthesis Methods

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide can be synthesized through a multistep process that involves the reaction of 2-mercaptoacetic acid with 4-bromoaniline to form 4-(2-mercaptoacetyl)aniline. This compound is then reacted with 4-chlorobenzaldehyde to form the intermediate product, 4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl)methyl 2-mercaptoacetate. Finally, the intermediate product is reacted with 3-phenylpropanoyl chloride to form this compound.

Scientific Research Applications

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide has been widely used in scientific research to study the biological functions of GSK-3β and other proteins and enzymes. It has been shown to have potent inhibitory effects on GSK-3β, which makes it a valuable tool for studying the role of GSK-3β in various cellular processes. This compound has also been used to study the biological functions of other proteins and enzymes, including cyclin-dependent kinase 5 (CDK5), protein kinase B (PKB), and protein kinase C (PKC).

properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-18(12-7-15-5-2-1-3-6-15)19-16-8-10-17(11-9-16)20-13-4-14-24(20,22)23/h1-3,5-6,8-11H,4,7,12-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKGXDOHPXOPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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